Potassium 4-BOC-aminophenyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-BOC-aminophenyltrifluoroborate is a chemical compound with the molecular formula C11H14BF3KNO2. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura cross-coupling reactions, which are widely employed in organic synthesis for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-BOC-aminophenyltrifluoroborate typically involves the reaction of 4-BOC-aminophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from affecting the reaction. The resulting product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-BOC-aminophenyltrifluoroborate undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Aryl Halides: Reactants in the coupling reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium 4-BOC-aminophenyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium 4-BOC-aminophenyltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the boron atom to a palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond. The compound acts as a stable reservoir of the reactive boronate species, which is slowly released under the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium 4-BOC-aminophenyltrifluoroborate is unique due to its BOC-protected amino group, which provides additional stability and allows for selective reactions. This makes it particularly useful in the synthesis of complex molecules where selective functional group transformations are required .
Properties
IUPAC Name |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3NO2.K/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15;/h4-7H,1-3H3,(H,16,17);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVHRQNDAWMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.